Cas no 1261786-93-9 (4-(3-(Trifluoromethyl)phenyl)picolinaldehyde)

4-(3-(Trifluoromethyl)phenyl)picolinaldehyde structure
1261786-93-9 structure
商品名:4-(3-(Trifluoromethyl)phenyl)picolinaldehyde
CAS番号:1261786-93-9
MF:C13H8F3NO
メガワット:251.20393371582
CID:4983067

4-(3-(Trifluoromethyl)phenyl)picolinaldehyde 化学的及び物理的性質

名前と識別子

    • 4-(3-(Trifluoromethyl)phenyl)picolinaldehyde
    • インチ: 1S/C13H8F3NO/c14-13(15,16)11-3-1-2-9(6-11)10-4-5-17-12(7-10)8-18/h1-8H
    • InChIKey: DAHCLISTWUBYNN-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC=C(C=1)C1C=CN=C(C=O)C=1)(F)F

計算された属性

  • せいみつぶんしりょう: 251.056
  • どういたいしつりょう: 251.056
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 30

4-(3-(Trifluoromethyl)phenyl)picolinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013008765-250mg
4-(3-(Trifluoromethyl)phenyl)picolinaldehyde
1261786-93-9 97%
250mg
504.00 USD 2021-06-25
Alichem
A013008765-500mg
4-(3-(Trifluoromethyl)phenyl)picolinaldehyde
1261786-93-9 97%
500mg
831.30 USD 2021-06-25
Alichem
A013008765-1g
4-(3-(Trifluoromethyl)phenyl)picolinaldehyde
1261786-93-9 97%
1g
1,490.00 USD 2021-06-25

4-(3-(Trifluoromethyl)phenyl)picolinaldehyde 関連文献

4-(3-(Trifluoromethyl)phenyl)picolinaldehydeに関する追加情報

Professional Introduction to Compound with CAS No. 1261786-93-9 and Product Name: 4-(3-(Trifluoromethyl)phenyl)picolinaldehyde

Compound with the CAS number 1261786-93-9 and the product name 4-(3-(Trifluoromethyl)phenyl)picolinaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and biochemical research. The presence of a trifluoromethyl group and a picolinaldehyde moiety imparts distinct chemical properties that make it a valuable candidate for further exploration.

The trifluoromethyl group, a well-known substituent in medicinal chemistry, is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This feature is particularly advantageous in the design of small-molecule drugs, as it can improve pharmacokinetic profiles and therapeutic efficacy. In contrast, the picolinaldehyde component introduces a reactive aldehyde functionality, which is commonly utilized in the synthesis of heterocyclic compounds and as an intermediate in various organic transformations. The combination of these two structural elements in 4-(3-(Trifluoromethyl)phenyl)picolinaldehyde creates a versatile scaffold that can be modified to target specific biological pathways.

Recent research has highlighted the compound's potential in the development of novel therapeutic agents. Studies have demonstrated that derivatives of 4-(3-(Trifluoromethyl)phenyl)picolinaldehyde exhibit inhibitory activity against various enzymes and receptors involved in inflammatory and oncological processes. For instance, preliminary investigations suggest that certain analogs may interfere with the activity of kinases and transcription factors, which are critical in cancer progression. The trifluoromethyl group's influence on electronic properties has been shown to modulate binding interactions, thereby enhancing drug-target affinity.

The aldehyde functionality in 4-(3-(Trifluoromethyl)phenyl)picolinaldehyde also opens up possibilities for further chemical modifications. Aldehydes are versatile intermediates that can undergo condensation reactions with amines to form Schiff bases, or participate in nucleophilic addition reactions to yield more complex structures. These transformations are particularly useful in medicinal chemistry for generating libraries of compounds with diverse biological activities. Researchers have leveraged this reactivity to develop novel inhibitors targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play pivotal roles in inflammation.

In addition to its pharmacological potential, 4-(3-(Trifluoromethyl)phenyl)picolinaldehyde has been explored for its role in biochemical assays. Its unique spectral properties make it suitable for use as a fluorescent probe or chromophore in high-throughput screening (HTS) platforms. Such applications are crucial for identifying lead compounds rapidly and efficiently during drug discovery pipelines. The compound's stability under various conditions ensures consistent performance in experimental settings, making it a reliable tool for researchers.

The synthesis of 4-(3-(Trifluoromethyl)phenyl)picolinaldehyde involves multi-step organic reactions that highlight the compound's synthetic accessibility. Key steps include the Friedel-Crafts alkylation of trifluoromethylbenzene followed by formylation at the para position relative to the trifluoromethyl group. The introduction of the picolinaldehyde moiety is typically achieved through oxidation or Vilsmeier-Haack formylation reactions. These synthetic strategies have been optimized to ensure high yields and purity, facilitating further structural elaboration and functionalization.

Advances in computational chemistry have further enhanced the understanding of 4-(3-(Trifluoromethyl)phenyl)picolinaldehyde's properties. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping to rationalize its observed activities. These virtual experiments complement traditional wet-lab approaches by predicting potential drug candidates before experimental validation. The integration of computational methods with experimental data has accelerated the discovery process significantly.

The pharmaceutical industry continues to invest heavily in developing new therapeutics based on heterocyclic compounds like 4-(3-(Trifluoromethyl)phenyl)picolinaldehyde. Its structural versatility allows for fine-tuning of pharmacological properties, making it an attractive scaffold for drug design. Researchers are exploring its potential in treating conditions such as pain syndromes, neurodegenerative diseases, and infectious disorders. The compound's ability to modulate multiple biological pathways simultaneously suggests broad therapeutic applications.

Future directions for research on 4-(3-(Trifluoromethyl)phenyl)picolinaldehyde include exploring its role in epigenetic modulation and signal transduction pathways. Preliminary data indicate that certain derivatives may influence histone acetyltransferase activity or interfere with microRNA biogenesis, both of which are critical processes in gene regulation. Such findings underscore the compound's potential beyond traditional enzyme inhibition approaches.

In conclusion, 4-(3-(Trifluoromethyl)phenyl)picolinaldehyde (CAS No. 1261786-93-9) represents a promising candidate for pharmaceutical development due to its unique structural features and biological activities. The combination of a trifluoromethyl group and an aldehyde functionality provides a versatile platform for designing novel therapeutics targeting various diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its significance in medicinal chemistry and drug discovery efforts worldwide.

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